molecular formula C13H13NO5 B1324335 2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione CAS No. 161426-82-0

2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione

Cat. No. B1324335
M. Wt: 263.25 g/mol
InChI Key: IMDMCDUGCVZSPO-UHFFFAOYSA-N
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Description

2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione (EDIMT) is an organic compound classified as an isoquinoline-1,3,4(2H)-trione. It is a derivative of the isoquinoline family, which are nitrogen-containing heterocyclic compounds. As a member of this family, EDIMT is of particular interest due to its potential medicinal applications.

Scientific Research Applications

  • Synthetic Applications :

    • The compound has been utilized in the efficient synthesis of Ethyl 6,7-dimethoxyisoquinoline-1-carboxylate, showing potential for industrial production due to its simple operation and high yield (Chen Jian-xi, 2014).
    • Another study highlights its reactivity towards nitrilimines in the synthesis of pyrrolo[2,1-a]-5,6-dihydroisoquinoline, contributing to the development of new synthetic methodologies (Tayseer A. Abdallah, 2002).
  • Chemical Properties and Reactions :

    • A study described a metal-free air oxidation process using trifunctional aromatic ketone in reactions with primary amines, facilitating the access to a series of isoquinoline-1,3,4(2H)-triones, highlighting the compound's utility in creating oxygen-rich heterocyclic scaffolds (A. Di Mola, C. Tedesco, A. Massa, 2019).
  • Applications in Medicinal Chemistry :

    • The compound has been explored for its potential in inactivating Caspase-3, an important target for treating diseases involving deregulated apoptosis. This study provided insights into the mechanism of action and suggested its potential use in developing inhibitors against caspase-3 (Jun-qing Du et al., 2008).
    • Another research focused on the synthesis and evaluation of amino-substituted derivatives of 2-ethyl-1,3,4(2H)-isoquinolinetrione, investigating their hydrolytic stabilities and potential herbicidal effects, thus highlighting its applications in agriculture (G. Mitchell et al., 2000).

properties

IUPAC Name

2-ethyl-5,7-dimethoxyisoquinoline-1,3,4-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-4-14-12(16)8-5-7(18-2)6-9(19-3)10(8)11(15)13(14)17/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDMCDUGCVZSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CC(=C2)OC)OC)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90877167
Record name ISOQUINOLINE134TRIONE57DIMETHOXY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90877167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione

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